molecular formula C6H14N2S B067529 3,3-Dimethylthiomorpholin-4-amine CAS No. 164790-76-5

3,3-Dimethylthiomorpholin-4-amine

Cat. No.: B067529
CAS No.: 164790-76-5
M. Wt: 146.26 g/mol
InChI Key: SZGQLTGEVSXVSD-UHFFFAOYSA-N
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Description

3,3-Dimethylthiomorpholin-4-amine is a thiomorpholine derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with two methyl groups at the 3-position and an amine group at the 4-position.

Properties

CAS No.

164790-76-5

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

3,3-dimethylthiomorpholin-4-amine

InChI

InChI=1S/C6H14N2S/c1-6(2)5-9-4-3-8(6)7/h3-5,7H2,1-2H3

InChI Key

SZGQLTGEVSXVSD-UHFFFAOYSA-N

SMILES

CC1(CSCCN1N)C

Canonical SMILES

CC1(CSCCN1N)C

Synonyms

4-Thiomorpholinamine,3,3-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural analogs of 3,3-Dimethylthiomorpholin-4-amine, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key References
This compound C₆H₁₄N₂S 146.26 Thiomorpholine core with 3,3-dimethyl groups
2-(3,4-Dimethoxyphenyl)-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₂N₂O₂S 282.40 Thiomorpholine linked to dimethoxyphenyl via ethyl chain
2-[3-(Difluoromethoxy)-4-methoxyphenyl]-2-(thiomorpholin-4-yl)ethan-1-amine C₁₄H₂₀F₂N₂O₂S 318.38 Difluoromethoxy and methoxy groups on phenyl ring
3-(2,2-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine C₉H₁₈F₂N₂S 224.31 Thiomorpholine with 2,2-dimethyl groups and difluoropropane chain

Key Observations :

  • Fluorinated analogs (e.g., ) may improve metabolic stability and bioavailability due to reduced oxidative metabolism.
  • Core Modifications : The difluoropropane chain in introduces conformational rigidity, which could influence receptor binding compared to the flexible ethyl linker in .

Pharmacological and Chemical Behavior

  • Antimicrobial Potential: Thiomorpholine-triazole hybrids (e.g., ) exhibit antimicrobial activity, implying that this compound’s methyl groups might enhance membrane permeability.
  • Solubility : The dimethoxyphenyl derivative likely has lower aqueous solubility than this compound due to its larger aromatic moiety.

Challenges and Limitations

  • Synthetic Complexity : Introducing dimethyl groups at the 3-position may require stringent reaction conditions to avoid ring-opening or sulfur oxidation.
  • Data Gaps: Limited direct evidence on this compound’s reactivity or bioactivity necessitates extrapolation from analogs.

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